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Compound of Interest

Compound Name: Ethyl cyclohexylideneacetate

Cat. No.: B131199 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

Ethyl cyclohexylideneacetate (CAS No. 1552-92-7), a key intermediate in various organic

syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) characteristics, offering valuable data for compound

identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry analyses of Ethyl cyclohexylideneacetate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the proton environment within the

molecule. The data presented here was acquired using a Varian A-60D instrument.[1]
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Chemical Shift (δ)

ppm
Multiplicity Integration Assignment

~5.6 Singlet 1H =CH (vinylic proton)

4.12 Quartet 2H -OCH₂CH₃

2.85 Multiplet 2H
Allylic protons on

cyclohexyl ring

2.20 Multiplet 2H
Allylic protons on

cyclohexyl ring

1.60 Multiplet 6H
Cyclohexyl ring

protons

1.25 Triplet 3H -OCH₂CH₃

Note: Specific chemical shifts and coupling constants can vary slightly depending on the

solvent and instrument used.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy identifies the different carbon environments in the molecule. The

following data is based on spectra obtained in Chloroform-d (CDCl₃) with Tetramethylsilane

(TMS) as the reference.[2]
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Chemical Shift (δ) ppm Assignment

~166 C=O (ester carbonyl)

~160 =C (quaternary vinylic carbon)

~115 =CH (vinylic carbon)

~60 -OCH₂CH₃

~38 Allylic carbon on cyclohexyl ring

~30 Cyclohexyl ring carbon

~28 Cyclohexyl ring carbon

~26 Cyclohexyl ring carbon

~14 -OCH₂CH₃

Note: These are approximate chemical shifts. For precise assignments, 2D NMR techniques

such as HSQC and HMBC are recommended.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of Ethyl cyclohexylideneacetate is characterized by the following key absorption bands,

typically recorded as a neat liquid film.[1]

Frequency (cm⁻¹) Intensity Assignment

~2930 Strong C-H stretch (cyclohexyl)

~2860 Strong C-H stretch (cyclohexyl)

~1715 Very Strong
C=O stretch (α,β-unsaturated

ester)

~1650 Medium C=C stretch (alkene)

~1170 Strong C-O stretch (ester)
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound. The data is typically acquired using Gas Chromatography-Mass

Spectrometry (GC-MS).

m/z Relative Intensity (%) Possible Fragment

168 Moderate [M]⁺ (Molecular Ion)

123 High [M - OCH₂CH₃]⁺

95 High [C₇H₁₁]⁺

67 Very High [C₅H₇]⁺

Note: The fragmentation pattern can be complex and is influenced by the ionization energy.

Experimental Protocols
The following sections provide detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is

recommended for optimal resolution.

Sample Preparation:

Dissolve approximately 5-10 mg of Ethyl cyclohexylideneacetate in about 0.6 mL of a

deuterated solvent (e.g., CDCl₃).

Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

Transfer the solution to a clean, dry 5 mm NMR tube.
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¹H NMR Acquisition Parameters (Typical):

Pulse Program: Standard single-pulse experiment.

Spectral Width: ~12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16, depending on the sample concentration.

¹³C NMR Acquisition Parameters (Typical):

Pulse Program: Proton-decoupled single-pulse experiment.

Spectral Width: ~200-240 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 128-1024, due to the lower natural abundance and sensitivity of the ¹³C

nucleus.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Perform baseline correction.

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

Integrate the signals in the ¹H NMR spectrum.

Pick the peaks in both ¹H and ¹³C spectra.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in Ethyl cyclohexylideneacetate.

Instrumentation: A standard FT-IR spectrometer.

Sample Preparation (Neat Liquid):

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

Place a single drop of Ethyl cyclohexylideneacetate onto the surface of one salt plate.

Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform

film between the plates.

Data Acquisition:

Acquire a background spectrum of the empty sample compartment.

Place the prepared salt plate assembly in the spectrometer's sample holder.

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.

Label the major absorption peaks with their corresponding wavenumbers (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of Ethyl
cyclohexylideneacetate.

Instrumentation: A gas chromatograph coupled to a mass spectrometer.
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Sample Preparation:

Prepare a dilute solution of Ethyl cyclohexylideneacetate (e.g., 1 mg/mL) in a volatile

organic solvent such as dichloromethane or ethyl acetate.[3]

GC Parameters (Typical):

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film

thickness).

Injector Temperature: 250 °C.

Oven Temperature Program:

Initial temperature: 50 °C, hold for 2 minutes.

Ramp: 10 °C/min to 250 °C.

Final hold: 5 minutes at 250 °C.

Carrier Gas: Helium, with a constant flow rate of ~1 mL/min.

MS Parameters (Typical):

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-400.

Ion Source Temperature: 230 °C.

Transfer Line Temperature: 280 °C.

Data Analysis:

Identify the peak corresponding to Ethyl cyclohexylideneacetate in the total ion

chromatogram (TIC).

Extract the mass spectrum for this peak.
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Identify the molecular ion peak [M]⁺.

Analyze the major fragment ions and propose fragmentation pathways.

Workflow and Pathway Visualizations
The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship

between the different techniques.

Workflow for Spectroscopic Analysis of Ethyl Cyclohexylideneacetate

Sample Preparation

Spectroscopic Analysis

Data Interpretation & Structural Confirmation

Synthesis & Purification of
Ethyl cyclohexylideneacetate

Initial Purity Assessment
(e.g., TLC, GC)

FT-IR Spectroscopy NMR Spectroscopy Mass Spectrometry (GC-MS)

Identify Functional Groups
(C=O, C=C, C-O)

Determine Proton & Carbon
Environments, Connectivity

Determine Molecular Weight
& Fragmentation Pattern

Combine all data for
final structure confirmation

Click to download full resolution via product page
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Caption: Logical workflow for the spectroscopic analysis and structural confirmation of Ethyl
cyclohexylideneacetate.

This guide provides a foundational set of spectroscopic data and protocols for Ethyl
cyclohexylideneacetate. Researchers are encouraged to adapt these methodologies to their

specific instrumentation and analytical requirements.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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